molecular formula C17H24FN3 B2968294 [(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine CAS No. 1788778-66-4

[(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine

Cat. No.: B2968294
CAS No.: 1788778-66-4
M. Wt: 289.398
InChI Key: IURRMTAXFKYCHD-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperazine ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)methylamine: Lacks the piperazine ring, resulting in different chemical properties and biological activities.

    (4-Fluorophenyl)methylpiperazine:

Uniqueness

(4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the piperazine ring and propynyl group provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3/c1-3-8-20-11-13-21(14-12-20)10-9-19(2)15-16-4-6-17(18)7-5-16/h1,4-7H,8-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURRMTAXFKYCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCN(CC1)CC#C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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